2-[(3-Methoxyphenyl)methoxy]ethan-1-amine
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Overview
Description
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring and an ethoxy group linked to the amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine typically involves the reaction of 3-methoxybenzyl chloride with ethanolamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylethanol or 3-methoxyphenylethylamine.
Substitution: Formation of various substituted phenylethylamines depending on the substituent introduced.
Scientific Research Applications
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the ethoxy group.
3,4-Dimethoxyphenethylamine: Contains an additional methoxy group on the benzene ring.
2-(3-Methoxyphenyl)ethylamine: Similar structure but with a different substitution pattern.
Uniqueness
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-10-4-2-3-9(7-10)8-13-6-5-11/h2-4,7H,5-6,8,11H2,1H3 |
InChI Key |
RUZBTMBEPGSJGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COCCN |
Origin of Product |
United States |
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